3-(3-Methoxy-1,2-benzothiazol-5-yl)-1,1-dimethylurea
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Overview
Description
3-(3-Methoxy-1,2-benzothiazol-5-yl)-1,1-dimethylurea is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a methoxy group at the 3-position of the benzothiazole ring and a dimethylurea group at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-1,2-benzothiazol-5-yl)-1,1-dimethylurea typically involves the reaction of 3-methoxy-1,2-benzothiazole with dimethylamine and phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Synthesis of 3-methoxy-1,2-benzothiazole from o-anisidine and sulfur.
Step 2: Reaction of 3-methoxy-1,2-benzothiazole with dimethylamine to form the intermediate.
Step 3: Reaction of the intermediate with phosgene to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-1,2-benzothiazol-5-yl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3-Methoxy-1,2-benzothiazol-5-yl)-1,1-dimethylurea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-1,2-benzothiazol-5-yl)-1,1-dimethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-1,2-benzothiazol-5-yl)-3-methylurea
- 1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea
Uniqueness
3-(3-Methoxy-1,2-benzothiazol-5-yl)-1,1-dimethylurea is unique due to its specific substitution pattern and the presence of the dimethylurea group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
104121-60-0 |
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Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-benzothiazol-5-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)11(15)12-7-4-5-9-8(6-7)10(16-3)13-17-9/h4-6H,1-3H3,(H,12,15) |
InChI Key |
VFNLETIGWQVGQV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC2=C(C=C1)SN=C2OC |
Origin of Product |
United States |
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